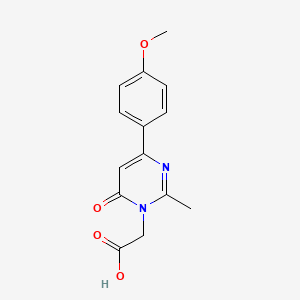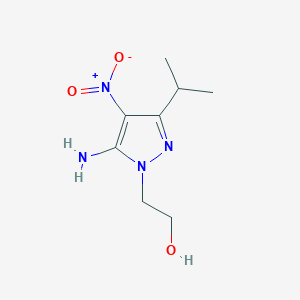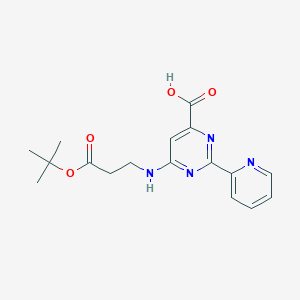![molecular formula C14H10IN3O2 B11786937 2-(3-Iodophenyl)benzo[d]oxazole-5-carbohydrazide](/img/structure/B11786937.png)
2-(3-Iodophenyl)benzo[d]oxazole-5-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Iodophenyl)benzo[d]oxazole-5-carbohydrazide is a chemical compound with the molecular formula C14H10IN3O2. It is a derivative of benzo[d]oxazole, a heterocyclic compound containing both nitrogen and oxygen atoms in its ring structure. The presence of the iodophenyl group and the carbohydrazide moiety makes this compound interesting for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Iodophenyl)benzo[d]oxazole-5-carbohydrazide typically involves the following steps:
Formation of the benzo[d]oxazole core: This can be achieved by cyclization of an appropriate ortho-aminophenol derivative with a carboxylic acid or its derivative.
Introduction of the iodophenyl group: This step involves the iodination of the phenyl ring, which can be done using iodine and an oxidizing agent such as hydrogen peroxide.
Formation of the carbohydrazide moiety: This can be achieved by reacting the benzo[d]oxazole derivative with hydrazine or its derivatives under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(3-Iodophenyl)benzo[d]oxazole-5-carbohydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The iodophenyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common nucleophiles include amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of oxidized benzo[d]oxazole derivatives, while substitution reactions can lead to the formation of various substituted derivatives.
Scientific Research Applications
2-(3-Iodophenyl)benzo[d]oxazole-5-carbohydrazide has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It can be used as a probe to study biological processes involving benzo[d]oxazole derivatives.
Industry: It can be used in the development of new materials with specific properties, such as conductivity and fluorescence.
Mechanism of Action
The mechanism of action of 2-(3-Iodophenyl)benzo[d]oxazole-5-carbohydrazide involves its interaction with various molecular targets and pathways. The iodophenyl group can interact with specific proteins and enzymes, while the benzo[d]oxazole core can interact with nucleic acids and other biomolecules. These interactions can lead to changes in cellular processes, such as gene expression and signal transduction.
Comparison with Similar Compounds
2-(3-Iodophenyl)benzo[d]oxazole-5-carbohydrazide can be compared with other similar compounds, such as:
2-(3-Chlorophenyl)benzo[d]oxazole-5-carbohydrazide: This compound has a chlorophenyl group instead of an iodophenyl group, which can lead to different chemical and biological properties.
2-(3-Methoxyphenyl)benzo[d]oxazole-5-carbohydrazide: This compound has a methoxyphenyl group, which can affect its reactivity and interactions with biomolecules.
2-(3-Nitrophenyl)benzo[d]oxazole-5-carbohydrazide: This compound has a nitrophenyl group, which can influence its electronic properties and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which can lead to unique chemical and biological properties.
Properties
Molecular Formula |
C14H10IN3O2 |
|---|---|
Molecular Weight |
379.15 g/mol |
IUPAC Name |
2-(3-iodophenyl)-1,3-benzoxazole-5-carbohydrazide |
InChI |
InChI=1S/C14H10IN3O2/c15-10-3-1-2-9(6-10)14-17-11-7-8(13(19)18-16)4-5-12(11)20-14/h1-7H,16H2,(H,18,19) |
InChI Key |
LEVMSQDVCMZLCV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)I)C2=NC3=C(O2)C=CC(=C3)C(=O)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(Benzo[d]thiazol-2-ylsulfonyl)piperidine-3-carboxylic acid](/img/structure/B11786865.png)
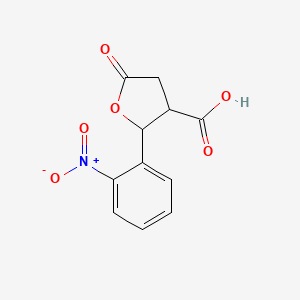

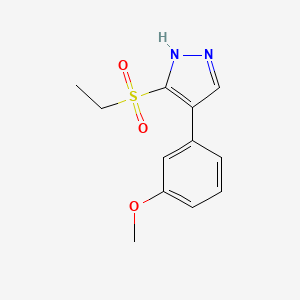


![Benzyl 3-(methylamino)-9-azabicyclo[3.3.1]nonane-9-carboxylate](/img/structure/B11786913.png)
![4-Chloro-2-cyclopentylpyrido[3,4-d]pyrimidine](/img/structure/B11786915.png)
![Isopropyl 4-(furan-2-yl)-2-methylbenzo[4,5]imidazo[1,2-a]pyrimidine-3-carboxylate](/img/structure/B11786919.png)
